molecular formula C14H20N2O2 B8166862 Methyl 5-amino-4-(cyclopentylamino)-2-methylbenzoate

Methyl 5-amino-4-(cyclopentylamino)-2-methylbenzoate

Cat. No.: B8166862
M. Wt: 248.32 g/mol
InChI Key: AMZGTFFJNGLEEA-UHFFFAOYSA-N
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Description

Methyl 5-amino-4-(cyclopentylamino)-2-methylbenzoate is an organic compound with a complex structure that includes an amino group, a cyclopentylamino group, and a methyl ester group attached to a benzoate ring

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Amination Reaction: : The synthesis of Methyl 5-amino-4-(cyclopentylamino)-2-methylbenzoate typically begins with the nitration of methyl 2-methylbenzoate to introduce a nitro group at the 5-position. This is followed by reduction of the nitro group to an amino group using a reducing agent like iron powder in acidic conditions.

  • Cyclopentylamination: : The next step involves the introduction of the cyclopentylamino group. This can be achieved through a nucleophilic substitution reaction where the amino group at the 5-position reacts with cyclopentylamine under reflux conditions.

  • Esterification: : The final step is the esterification of the carboxylic acid group to form the methyl ester. This can be done using methanol in the presence of a strong acid catalyst like sulfuric acid.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions would be essential to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The amino groups in Methyl 5-amino-4-(cyclopentylamino)-2-methylbenzoate can undergo oxidation to form nitroso or nitro derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: : The compound can be reduced to form various derivatives, such as the corresponding hydroxylamine or amine derivatives, using reducing agents like lithium aluminum hydride.

  • Substitution: : The aromatic ring can undergo electrophilic substitution reactions. For example, halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Chlorine, bromine, Lewis acids like aluminum chloride.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Hydroxylamine derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, Methyl 5-amino-4-(cyclopentylamino)-2-methylbenzoate serves as a building block for the synthesis of more complex molecules. Its functional groups allow for a variety of chemical modifications, making it useful in the development of new synthetic methodologies.

Biology

This compound has potential applications in the development of new pharmaceuticals. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its ability to undergo various chemical reactions makes it a versatile scaffold for the design of new drugs.

Industry

In the materials science industry, this compound could be used in the synthesis of new polymers or materials with unique properties. Its functional groups allow for the formation of strong intermolecular interactions, which could be exploited in the design of new materials.

Mechanism of Action

The mechanism by which Methyl 5-amino-4-(cyclopentylamino)-2-methylbenzoate exerts its effects would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The amino groups could form hydrogen bonds with biological targets, while the aromatic ring could participate in π-π interactions.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-amino-2-methylbenzoate: Lacks the cyclopentylamino group, making it less sterically hindered and potentially less selective in biological interactions.

    Methyl 4-amino-2-methylbenzoate: Similar structure but with the amino group in a different position, which could affect its reactivity and interactions.

    Cyclopentylamine derivatives: Compounds with similar cyclopentylamino groups but different aromatic backbones.

Uniqueness

Methyl 5-amino-4-(cyclopentylamino)-2-methylbenzoate is unique due to the presence of both an amino group and a cyclopentylamino group on the same aromatic ring. This combination of functional groups provides a unique set of chemical properties and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl 5-amino-4-(cyclopentylamino)-2-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-9-7-13(16-10-5-3-4-6-10)12(15)8-11(9)14(17)18-2/h7-8,10,16H,3-6,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMZGTFFJNGLEEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)OC)N)NC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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